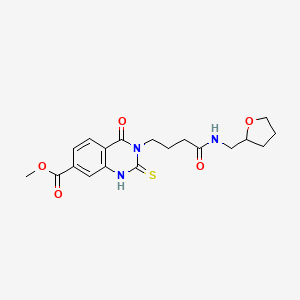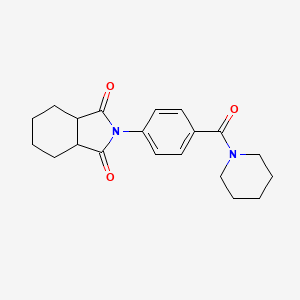
(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-(2,5-dimethyl-phenyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is known as 4-(4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-aniline . Its molecular weight is 206.312 .
Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, flash point, appearance, density, and refractive index are not available .Scientific Research Applications
Coordination Compounds in Chemistry
A study by Ramírez-Trejo et al. (2010) explored the synthesis and structural analysis of coordination compounds using a bis-amine derived from (4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-(2,5-dimethyl-phenyl)-amine. These compounds were characterized using various spectroscopic methods, showing potential applications in electronic spectra analysis and molecular interactions (Ramírez-Trejo et al., 2010).
Organic Synthesis and Cyclization Reactions
Romański et al. (1999) described a novel cyclization reaction involving this compound, leading to the formation of various organic compounds. This study highlights the compound's role in facilitating new types of ring closures in organic chemistry (Romański et al., 1999).
Materials Chemistry and Security Ink Development
Lu and Xia (2016) investigated a novel V-shaped molecule derived from this compound for its potential in materials chemistry. The study demonstrated the molecule's unique properties, including its response to mechanical force and pH stimuli, making it a potential candidate for security ink applications (Lu & Xia, 2016).
Antimicrobial Activity and Drug Development
Abdelhamid et al. (2010) synthesized derivatives of this compound and evaluated their antimicrobial properties. This research contributes to the development of new antimicrobial agents, expanding the potential applications of this compound in the medical field (Abdelhamid et al., 2010).
Corrosion Inhibition in Industrial Applications
Farahati et al. (2019) conducted a study on thiazoles, including derivatives of this compound, for their effectiveness as corrosion inhibitors. This research is significant for industrial applications, particularly in protecting metal surfaces from corrosion (Farahati et al., 2019).
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4,4-dimethyl-5H-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c1-9-5-6-10(2)11(7-9)14-12-15-13(3,4)8-16-12/h5-7H,8H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPMWPIXZPPQQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(CS2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(tert-butyl)-4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2502178.png)

![N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2502181.png)
![3-Ethyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2502182.png)


![N-[Cyano-(2,4-difluorophenyl)methyl]-2-ethoxypyridine-4-carboxamide](/img/structure/B2502186.png)
![N-(4-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2502187.png)

![diethyl 2-(4-benzoylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2502191.png)

![4H-furo[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B2502196.png)
![N-(3,4-dichlorophenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2502197.png)
